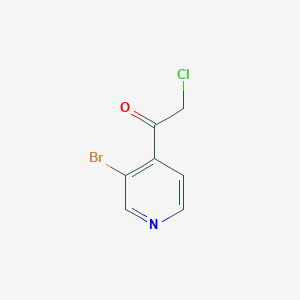
1-(3-Bromopyridin-4-YL)-2-chloroethanone
描述
1-(3-Bromopyridin-4-YL)-2-chloroethanone is a halogenated ketone featuring a pyridine ring substituted with bromine at the 3-position and a chloroethanone group at the 4-position. This structure combines electron-withdrawing effects (bromine and chlorine) with the aromatic heterocyclic system of pyridine, making it a versatile synthon in organic and medicinal chemistry.
属性
分子式 |
C7H5BrClNO |
|---|---|
分子量 |
234.48 g/mol |
IUPAC 名称 |
1-(3-bromopyridin-4-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-6-4-10-2-1-5(6)7(11)3-9/h1-2,4H,3H2 |
InChI 键 |
XWJKSGXRGCOCII-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(=O)CCl)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridin-4-YL)-2-chloroethanone typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-bromopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
1-(3-Bromopyridin-4-YL)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-(3-methoxypyridin-4-YL)-2-chloroethanone.
科学研究应用
1-(3-Bromopyridin-4-YL)-2-chloroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-Bromopyridin-4-YL)-2-chloroethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The compound can also participate in redox reactions, affecting cellular pathways and processes.
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(3-Bromopyridin-4-YL)-2-chloroethanone, emphasizing differences in substituents, electronic properties, and biological activities:
Structural and Electronic Effects
- Halogen Positioning: The 3-bromo-4-chloroethanone substitution on pyridine in the target compound creates a distinct electronic profile compared to analogs like 1-(5-Bromo-2-chloropyridin-3-yl)ethanone . Bromine at the 3-position may enhance electrophilicity at the 4-position, favoring nucleophilic attacks.
- Heterocycle Replacement: Replacing pyridine with carbazole (as in 1-(9H-carbazol-9-yl)-2-chloroethanone) introduces a larger π-conjugated system, improving radical scavenging activity but reducing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


